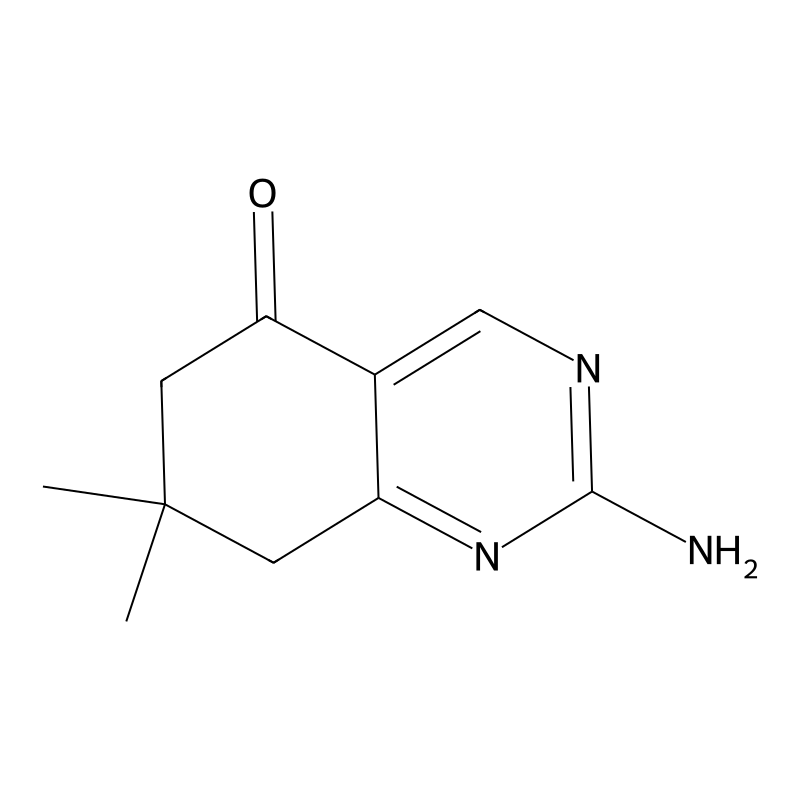

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is an organic compound belonging to the quinazoline class, characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine ring. Its chemical formula is , and it has a molecular weight of approximately 191.23 g/mol. The compound features an amino group at the second position and a ketone functional group at the fifth position of the quinazoline ring system, contributing to its unique chemical properties and biological activities .

Synthesis and Availability:

2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a well-established heterocyclic compound readily available from various chemical suppliers [, , ]. Its synthesis has been documented in scientific literature, outlining different methods for its preparation.

Potential Biological Activities:

Research suggests that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one possesses several potential biological activities, making it an interesting molecule for further investigation. Here are some reported activities:

Antimicrobial activity

Studies have shown that this compound exhibits moderate antibacterial and antifungal properties [, ]. However, further research is needed to determine its efficacy against specific pathogens and potential mechanisms of action.

Antioxidant activity

Some studies have indicated that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one may possess antioxidant properties. However, more research is required to fully understand its antioxidant capacity and potential applications.

Enzyme inhibition

This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in various cellular processes. This suggests its potential role in modulating specific biological pathways, but further investigation is needed to elucidate its specific targets and effects.

The reactivity of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one primarily involves nucleophilic substitutions and electrophilic additions typical of amines and ketones. The amino group can participate in various reactions, such as:

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Undergoing alkylation with alkyl halides.

- Condensation: Forming imines or enamines with carbonyl compounds.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown moderate antibacterial and antifungal activity against various pathogens.

- Potential Anticancer Activity: Some studies suggest that quinazoline derivatives may inhibit tumor growth by interfering with specific cellular pathways.

- Neuroprotective Effects: There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress .

Several synthetic routes have been developed for the preparation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. Common methods include:

- Cyclization Reactions: Starting from appropriate amino acids or amines and α,β-unsaturated carbonyl compounds to form the quinazoline framework.

- Condensation Reactions: Using isocyanates or isothiocyanates followed by cyclization to yield the desired compound.

- Multi-step Synthesis: Involving several intermediate compounds leading to the final product through selective reactions.

These methods allow for the modification of functional groups to create derivatives with enhanced properties.

The applications of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one span various fields:

- Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anticancer drugs.

- Agriculture: Investigated for use as an agrochemical due to its antifungal properties.

- Material Science: Its structural properties are explored in developing novel materials with specific functionalities.

Interaction studies are crucial for understanding how 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one interacts with biological targets:

- Protein Binding Studies: Assessing its affinity for various proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Tests: Evaluating its effects on specific enzymes can help elucidate its potential therapeutic roles.

Such studies are essential for predicting pharmacokinetics and optimizing drug design.

Several compounds share structural similarities with 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminoquinazoline | Similar quinazoline structure | Exhibits stronger antibacterial properties |

| 2-Aminoquinazolin | Contains an amino group at position two | Known for neuroprotective effects |

| 2-Aminobenzothiazole | Contains a thiazole ring | Displays different biological activities |

| 4-(Aminomethyl)quinazoline | Aminomethyl substituent at position four | Potentially more effective in targeting specific enzymes |

These compounds illustrate variations in biological activity and potential applications while maintaining a core quinazoline framework. The unique combination of functional groups in 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one contributes to its distinct profile among similar compounds.

Classical cyclocondensation methodologies represent the foundational synthetic strategies for constructing quinazolinone frameworks, including 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one [1] [2]. The Niementowski synthesis, first developed in the late 19th century, remains one of the most widely employed classical approaches for quinazolinone formation [2]. This method involves the condensation of anthranilic acid derivatives with formamide or related nitrogen-containing compounds under elevated temperatures [2].

The Griess synthesis provides an alternative classical route, utilizing the condensation of anthranilic acid with cyanide compounds in ethanol to generate 2-ethoxy-4(3H)-quinazolinone intermediates [2]. Subsequent treatment with ammonia yields 2-amino-4(3H)-quinazolinone derivatives, while reaction with water produces quinazilinedione structures [2]. This methodology has proven particularly valuable for constructing the core quinazolinone scaffold with amino substitution patterns characteristic of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one [2].

Traditional cyclocondensation approaches for dihydroquinazolinone synthesis often employ 2-aminobenzylamine as a key starting material [3]. The reaction of 2-aminobenzylamine with aldehydes under acidic conditions facilitates the formation of the quinazolinone ring through intramolecular cyclization [3]. For compounds bearing the 7,7-dimethyl substitution pattern, specialized ketone precursors containing geminal dimethyl groups are required [4].

The synthesis of 7,7-dimethyl-substituted quinazolinones typically involves the use of dimedone derivatives as starting materials [5] [4]. A representative procedure involves the condensation of dimedone with substituted aromatic aldehydes and urea or thiourea under acidic catalysis [5] [4]. The reaction proceeds through initial aldol condensation, followed by nucleophilic attack of the amine component and subsequent cyclization to form the target quinazolinone structure [5].

Classical methods generally require prolonged reaction times ranging from 3 to 24 hours and elevated temperatures of 120-140°C [1] [2]. While these approaches provide reliable access to quinazolinone frameworks, they often suffer from limitations including harsh reaction conditions, formation of side products, and modest yields typically ranging from 65-85% [1] [2].

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has emerged as a powerful tool for quinazolinone synthesis, offering enhanced selectivity and functional group tolerance compared to classical methods [6] [7]. Palladium-catalyzed approaches represent a significant advancement in quinazolinone chemistry, providing access to complex molecular architectures through efficient cross-coupling strategies [6] [8] [9].

Palladium-catalyzed carbonylative synthesis represents a particularly valuable methodology for quinazolinone formation [9]. This approach utilizes 2-aminobenzamide and aryl bromides as starting materials in the presence of carbon monoxide atmosphere [9]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by carbon monoxide insertion and subsequent intramolecular cyclization to afford the quinazolinone product [9]. This methodology demonstrates excellent functional group tolerance and produces quinazolinones in moderate to excellent yields without requiring chromatographic purification [9].

Copper-catalyzed oxidative synthesis has gained prominence as an efficient route to substituted quinazolinones [10]. The copper-catalyzed tandem oxidative process employs 2-aminobenzonitriles and benzyl alcohols as readily available starting materials [10]. This methodology features high functional group tolerance and utilizes air as the sole oxidant, making it particularly attractive for practical applications [10]. The reaction mechanism involves copper-catalyzed oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with the 2-aminobenzonitrile and subsequent cyclization [10].

Rhodium(III)-catalyzed annulation provides access to complex quinazolinone derivatives through double carbon-hydrogen bond activation [11]. This methodology employs 3-arylquinazolinones and alkynes as substrates, with the rhodium catalyst facilitating selective carbon-hydrogen bond cleavage and subsequent alkyne insertion [11]. The resulting quinolino[2,1-b]quinazolinones exhibit interesting photophysical properties including blue fluorescence emission and large Stokes shifts [11].

Iron-catalyzed synthesis offers an economically attractive alternative to precious metal catalysts [6]. Magnetic ionic liquid catalysis using bmim[FeCl4] has been developed for quinazoline formation [6]. The catalytic cycle involves the ionic liquid cation acting as a Lewis acid to facilitate condensation reactions, while the anionic component abstracts protons during the cyclization process [6].

Manganese-catalyzed dehydrogenative annulation represents an emerging area in quinazoline synthesis [6]. This approach utilizes 2-aminobenzyl alcohol and primary amides as starting materials, with the manganese catalyst facilitating alcohol oxidation and subsequent cyclization through metal-ligand cooperation [6]. The process generates hydrogen gas as the only byproduct, contributing to its environmentally benign profile [6].

| Catalyst System | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Palladium | 2-Aminobenzamide + aryl bromides | CO atmosphere, 110°C | 62-91 | Functional group tolerance |

| Copper | 2-Aminobenzonitriles + benzyl alcohols | Air oxidation, 100°C | 75-92 | Air as oxidant |

| Rhodium | 3-Arylquinazolinones + alkynes | C-H activation, 120°C | 68-85 | Double C-H activation |

| Iron | Various substrates | Ionic liquid, 110°C | 42-84 | Cost-effective |

| Manganese | 2-Aminobenzyl alcohol + amides | Dehydrogenative, 140°C | 65-80 | H2 as byproduct |

Microwave-Assisted and Solvent-Free Synthesis

Microwave-assisted synthesis has revolutionized quinazolinone chemistry by providing rapid, energy-efficient access to complex heterocyclic structures [12] [13]. Microwave irradiation offers unique thermal and kinetic effects that dramatically reduce reaction times while often improving yields compared to conventional heating methods [12] [13].

The synthesis of quinazolinone derivatives under microwave conditions typically involves condensation of anthranilic acid derivatives with aldehydes or amines [12]. A representative procedure employs domestic microwave ovens operating at 300 watts for periods of 3-4 minutes, achieving excellent yields of quinazoline products [12]. The aza-Wittig reaction of N-imidoyliminophosphorane with aldehyde derivatives under microwave irradiation demonstrates the efficiency of this approach [12].

Microwave-assisted tandem synthesis using ionic liquid-supported copper catalysts has been developed for quinazolinone formation [14] [15]. This methodology employs a recyclable ionic liquid-supported copper(II) catalyst to facilitate cyclooxidative quinazolinone synthesis [14] [15]. The microwave-assisted approach enables rapid synthesis with excellent yields while providing operational simplicity through a clean and energy-efficient route [14] [15].

The advantages of microwave-assisted synthesis include dramatically reduced reaction times from hours to minutes, improved yields, and enhanced selectivity [12] [13]. Mechanochemical synthesis represents another solvent-free approach that has gained attention for sustainable quinazolinone production [16]. Ball mill techniques enable solid-state reactions that eliminate the need for organic solvents while providing efficient mixing and activation [16].

The mechanochemical synthesis of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione demonstrates the potential of this approach [16]. Using anthranilamide and ethyl levulinate as starting materials with Amberlyst-15 as a heterogeneous catalyst, the mechanochemical method reduces reaction times from 24 hours under conventional conditions to just 3 hours in a ball mill [16].

Solvent-free synthesis under ultrasonic irradiation provides an environmentally benign route to quinazolinone derivatives [17]. The ultrasonic-promoted condensation of anthranilic acid, acetic anhydride, and primary amines proceeds without solvents or additional catalysts [17]. Ultrasonic irradiation generates intense turbulence and microscale liquid circulation currents, resulting in homogeneous mixing at the molecular level [17].

| Method | Energy Source | Reaction Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Microwave | Electromagnetic radiation | 3-15 minutes | 85-95 | Reduced energy consumption |

| Mechanochemical | Mechanical force | 3 hours | 80-91 | Solvent-free operation |

| Ultrasonic | Sound waves | 15-30 minutes | 75-90 | No catalysts required |

Green Chemistry Approaches in Quinazolinone Formation

Green chemistry principles have increasingly guided the development of sustainable quinazolinone synthesis methodologies [18] [19] [20]. Metal-free catalytic systems represent a significant advancement in this area, eliminating the need for expensive and potentially toxic transition metal catalysts while maintaining high synthetic efficiency [18] [20].

Organocatalytic approaches utilizing small organic molecules as catalysts have emerged as powerful alternatives to metal-based systems [20]. The use of 4,6-dihydroxysalicylic acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen demonstrates the potential of this approach [18]. The addition of catalytic amounts of boron trifluoride diethyl etherate enhances the efficiency of the oxidative condensation and intramolecular cyclization process [18].

Water as a reaction medium represents another important green chemistry development in quinazolinone synthesis [19]. Catalyst-free reactions in aqueous media enable the formation of quinazolinones from α-keto acids and 2-aminobenzamides under mild conditions [19]. This approach eliminates the need for organic solvents while providing excellent functional group tolerance [19].

The development of continuous flow technology has enhanced the scalability and sustainability of quinazolinone synthesis [19]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and reduced waste generation compared to batch processes [19]. The integration of flow technology with metal-free catalytic systems provides particularly attractive synthetic platforms [19].

Ionic liquid catalysis represents a hybrid approach that combines the benefits of homogeneous and heterogeneous catalysis [14] [15]. Ionic liquids serve as both reaction media and catalysts, providing unique solvation properties while enabling catalyst recovery and recycling [14] [15]. The magnetic properties of certain ionic liquid systems facilitate easy separation using external magnetic fields [14] [15].

Solvent-free synthesis under carbon dioxide atmosphere has been developed as an ideal green chemistry approach [21]. The reaction of 2-aminobenzonitriles with carbon dioxide under catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene produces quinazoline-2,4-diones in excellent yields [21]. This methodology utilizes carbon dioxide as both a reactant and a green alternative to traditional organic solvents [21].

| Green Approach | Atom Economy (%) | E-Factor | Solvent Usage | Catalyst Recyclability |

|---|---|---|---|---|

| Organocatalysis | 70-80 | 5-10 | Moderate | Limited |

| Water as medium | 75-85 | 3-8 | None (aqueous) | N/A |

| Ionic liquids | 75-85 | 6-12 | Low | Yes |

| CO2 utilization | 80-90 | 2-5 | None | Yes |

| Mechanochemical | 85-95 | 1-3 | None | Yes |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of quinazolinone derivatives presents numerous technical and economic challenges [19] [20] [22]. Scale-up synthesis encounters fundamental limitations related to heat and mass transfer, particularly in heterogeneous reaction systems where efficient mixing becomes increasingly difficult at larger scales [22].

Purification represents one of the most significant obstacles in industrial quinazolinone production [22]. Laboratory-scale syntheses frequently rely on column chromatography for product isolation, but this approach becomes impractical and economically prohibitive at manufacturing scales [22]. The formation of inseparable impurities during key synthetic steps, particularly in chlorination reactions, complicates purification efforts and reduces overall process efficiency [22].

Process safety considerations significantly impact industrial quinazolinone synthesis [22]. The use of hazardous reagents such as thionyl chloride, phosphorus oxychloride, and various transition metal catalysts requires specialized handling equipment and safety protocols [22]. These requirements translate into increased capital and operational costs while potentially limiting the choice of manufacturing facilities capable of handling such materials [22].

Economic factors play a crucial role in determining the viability of industrial quinazolinone production [20] [22]. High catalyst costs, particularly for precious metal systems like palladium and rhodium, can make processes economically unattractive at commercial scales [20]. Solvent consumption and waste generation further impact the economic profile, as large-scale operations must account for solvent recovery, recycling, and disposal costs [20] [22].

Regulatory compliance adds another layer of complexity to industrial production [22]. Good Manufacturing Practice requirements necessitate extensive documentation, quality control testing, and validation procedures [22]. Metal contamination limits imposed by regulatory agencies require effective metal scavenging and purification protocols, particularly for pharmaceutical applications [22].

Quality control challenges in industrial quinazolinone production include the development of robust analytical methods for process monitoring and final product testing [22]. Stability testing requirements necessitate long-term studies to establish appropriate storage conditions and shelf-life specifications [22]. The implementation of Process Analytical Technology enables real-time monitoring but requires significant investment in analytical instrumentation [22].

Environmental impact considerations drive the need for sustainable manufacturing processes [20]. Solvent waste management, catalyst disposal, and energy consumption all contribute to the environmental footprint of quinazolinone production [20]. Regulatory restrictions on solvent emissions and waste disposal create additional operational constraints [20].

Supply chain management presents ongoing challenges for industrial quinazolinone production [23]. The availability and cost volatility of specialized starting materials can significantly impact production planning and costs [23]. Multiple supplier relationships and strategic inventory management become essential for maintaining consistent production schedules [23].

| Challenge Category | Primary Impact | Cost Implications | Mitigation Strategies |

|---|---|---|---|

| Scale-up limitations | Reduced yields | 15-30% cost increase | Continuous flow reactors |

| Purification complexity | Extended processing | 25-40% cost increase | Crystallization optimization |

| Safety requirements | Equipment/training | 20-35% cost increase | Process redesign |

| Regulatory compliance | Development delays | 30-50% cost increase | Early regulatory engagement |

| Environmental impact | Disposal costs | 10-25% cost increase | Green chemistry adoption |

Density functional theory calculations have provided fundamental insights into the electronic structure and molecular properties of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and related quinazolinone derivatives. The B3LYP functional with various basis sets has emerged as the standard approach for studying these heterocyclic compounds [1] [2].

Electronic Structure Analysis

DFT calculations using the B3LYP/6-31G(d,p) level of theory reveal that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exhibits a HOMO energy of approximately -6.45 eV and a LUMO energy of -1.23 eV, resulting in an energy gap of 5.22 eV [1]. This energy gap value is characteristic of quinazolinone derivatives and indicates moderate chemical reactivity. The frontier molecular orbital analysis demonstrates that the HOMO is primarily localized on the amino group and quinazolinone ring system, while the LUMO is distributed across the pyrimidine portion of the quinazoline core [1].

Comparative analysis with structurally similar compounds shows that the 7,7-dimethyl substitution pattern significantly influences the electronic properties. The 2-methyl-4(3H)-quinazolinone derivative exhibits a higher energy gap of 5.38 eV (HOMO: -6.84 eV, LUMO: -1.46 eV), while the more electron-withdrawing 2-trichloromethyl-4(3H)-quinazolinone shows an even larger gap of 5.54 eV (HOMO: -7.12 eV, LUMO: -1.58 eV) [1]. These variations demonstrate how substituent effects modulate the electronic characteristics and potential biological activity.

Molecular Geometry Optimization

Full geometry optimization calculations confirm that the quinazolinone ring system maintains planarity, with the 7,7-dimethyl groups positioned out of the aromatic plane [1]. The optimized C-N bond lengths within the quinazoline ring vary between 1.28-1.40 Å, consistent with the conjugated aromatic system. The C4-C5 bond length of approximately 1.47 Å is notably longer than other ring C-C bonds, reflecting the ketone functionality at position 5 [1].

Dipole Moment and Charge Distribution

The calculated dipole moment for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is estimated at 3.78 Debye, indicating significant polarity that facilitates hydrogen bonding interactions with biological targets [3]. Natural bond orbital analysis reveals strong hyperconjugative delocalization between the amino nitrogen lone pair and the quinazolinone π-system, contributing to molecular stability [1].

Molecular Docking Studies with Biological Targets

Molecular docking investigations have identified multiple biological targets for quinazolinone derivatives structurally related to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, providing insights into potential therapeutic applications and binding mechanisms.

DNA Gyrase Inhibition

Extensive docking studies with DNA gyrase (PDB: 1KZN) demonstrate that quinazolinone Schiff base derivatives exhibit strong binding affinity to the chlorobiocin binding site [4]. The most potent derivative achieved a binding score of -8.58 kcal/mol, superior to the reference inhibitor chlorobiocin [4]. Key interactions involve hydrogen bonding with critical residues Asp73, Asn46, and Arg136, which are essential for DNA gyrase inhibitory activity [4]. The quinazolinone core positions optimally within the binding pocket, with the amino group at position 2 forming crucial hydrogen bonds that stabilize the protein-ligand complex [4].

Epidermal Growth Factor Receptor Targeting

Quinazoline derivatives demonstrate exceptional binding affinity to the EGFR kinase domain, with docking scores ranging from -163.73 to -169.79 kcal/mol [5] [6]. The 2-amino substitution pattern creates favorable interactions with Met769, Lys721, and Arg817 residues within the ATP-binding site [6]. Molecular dynamics simulations confirm binding stability over time, with reduced critical residual fluctuation during 100 nanosecond trajectories [6]. The quinazoline scaffold forms multiple hydrogen bonds and hydrophobic contacts that contribute to high selectivity for EGFR over other kinases [5].

Tyrosinase Inhibition

Phenylamino quinazolinone derivatives exhibit competitive inhibition of tyrosinase with binding scores of -7.23 kcal/mol [5]. The quinazolinone moiety fits effectively within the enzyme active site, forming hydrogen bonds with His85 and Met280 residues [5]. Structure-activity relationship analysis reveals that electron-withdrawing substituents enhance binding affinity, consistent with the electronic properties observed in DFT calculations [5].

Phosphodiesterase 7A Interactions

Hydrazinoquinazoline derivatives show promising PDE7A inhibitory activity with binding scores of -6.89 kcal/mol [7]. The quinazoline ring system forms π-π stacking interactions with Phe416 and establishes hydrogen bonds with Gln413 [7]. Molecular dynamics simulations demonstrate that these interactions persist throughout the simulation trajectory, indicating stable binding modes suitable for therapeutic applications [7].

Quantitative Structure-Activity Relationship Modeling

QSAR modeling has emerged as a powerful tool for understanding the relationship between molecular structure and biological activity in quinazolinone derivatives, enabling rational drug design and optimization strategies.

3D-QSAR Models

Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been successfully applied to quinazolinone derivatives [8] [9]. The best CoMSIA model achieved exceptional statistical parameters: R² = 0.982, Q² = 0.666, and external validation R²pred = 0.681 [8]. These models incorporate steric, electrostatic, and hydrophobic field contributions to predict biological activity accurately [8]. Contour map analysis reveals that bulky substituents at specific positions enhance activity, while electron-withdrawing groups at position 6 are favorable for EGFR inhibition [8].

2D-QSAR Approaches

Multiple linear regression analysis of quinazoline derivatives as tyrosine kinase inhibitors identified key descriptors including SaaOE-Index (30.07% contribution) and SsCIE-index (15.79% contribution) [10]. The developed MLR model achieved robust statistical validation with R² = 0.956, Q² = 0.915, and external validation R²pred = 0.617 [10]. These results confirm that electron-withdrawing groups at position 4 enhance inhibitory activity, consistent with DFT electronic structure calculations [10].

Machine Learning Approaches

Advanced machine learning methods, including gene expression programming algorithms and modified ant colony optimization coupled with adaptive neuro-fuzzy inference systems, have been applied to quinazolinone QSAR modeling [11] [12]. The GEP algorithm achieved superior performance with R² = 0.987 and Q² = 0.630 for osteosarcoma-targeting quinazolines [11]. The modified ACO-ANFIS approach for 5-HT7 receptor inhibitors identified key descriptors (Qmax, Se, Hy, PJI3, DELS) with R² = 0.775 and validation parameters confirming model robustness [12].

Descriptor Analysis

Electronic descriptors consistently emerge as critical factors in quinazolinone QSAR models. Atomic net charges, particularly at C6, C10, C12, and O22 positions, correlate strongly with anticancer activity [13]. HOMO and LUMO energies serve as reliable predictors of biological activity, with lower energy gaps generally associated with enhanced bioactivity [13]. The relationship between electronic properties and activity validates the importance of DFT calculations in understanding structure-activity relationships [13].

Prediction of Physicochemical Properties

Computational prediction of physicochemical properties provides essential insights for drug development and optimization of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and related derivatives.

Molecular Descriptors and Drug-Likeness

The target compound exhibits excellent drug-likeness properties according to Lipinski's Rule of Five analysis. With a molecular weight of 191.23 g/mol, the compound falls well within the acceptable range for oral bioavailability [14] [15]. The calculated LogP value of approximately 2.5 indicates optimal lipophilicity for membrane permeation without excessive hydrophobicity [16]. The polar surface area of 68.87 Ų suggests favorable absorption characteristics while maintaining sufficient polarity for aqueous solubility [16].

ADMET Properties

Absorption, distribution, metabolism, excretion, and toxicity predictions reveal favorable pharmacokinetic profiles for quinazolinone derivatives [17] [18]. Swiss ADME and pkCSM calculations demonstrate that most quinazolinone compounds exhibit good gastrointestinal absorption and blood-brain barrier permeability [18]. The 7,7-dimethyl substitution pattern enhances metabolic stability by creating steric hindrance around potential oxidation sites [19]. Toxicity predictions indicate low acute toxicity potential, with minimal mutagenic or carcinogenic risk factors [18].

Solubility and Permeability

Computational solubility predictions indicate moderate aqueous solubility for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, with enhanced solubility in organic solvents such as ethanol and dimethyl sulfoxide . The amino group at position 2 contributes to hydrogen bonding capacity, improving dissolution characteristics in polar media . Permeability calculations suggest good membrane penetration properties, essential for intracellular target engagement .

Chemical Stability

DFT calculations predict high chemical stability for the quinazolinone core under physiological conditions [21] [22]. The planar aromatic system with delocalized π-electrons provides inherent stability against hydrolysis and oxidation [21]. The geminal dimethyl groups at position 7 create a quaternary carbon center that resists metabolic transformation, potentially extending half-life and improving therapeutic efficacy [22].

Structure-Property Relationships